N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxybenzamide
Description
N-[5-(5-Chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxybenzamide is a benzoxazole-derived compound characterized by a chloro-substituted benzoxazole core linked to a 2-methylphenyl group and a 2-methoxybenzamide moiety.
Properties
Molecular Formula |
C22H17ClN2O3 |
|---|---|
Molecular Weight |
392.8 g/mol |
IUPAC Name |
N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxybenzamide |
InChI |
InChI=1S/C22H17ClN2O3/c1-13-7-8-14(22-25-18-12-15(23)9-10-20(18)28-22)11-17(13)24-21(26)16-5-3-4-6-19(16)27-2/h3-12H,1-2H3,(H,24,26) |
InChI Key |
IOOQRTGQTISKGP-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)Cl)NC(=O)C4=CC=CC=C4OC |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)Cl)NC(=O)C4=CC=CC=C4OC |
Origin of Product |
United States |
Preparation Methods
Cyclization Strategies for Benzoxazole Formation
The benzoxazole ring system is typically synthesized via cyclization of 2-aminophenol derivatives with carboxylic acid derivatives or carbonyl equivalents. For 5-chloro-1,3-benzoxazol-2-yl, 2-amino-4-chlorophenol serves as the starting material. Reacting this with triphosgene (CCl₃O)₂CO in dichloromethane under reflux conditions induces cyclization, yielding 5-chloro-1,3-benzoxazol-2-ol. Alternative methods employ acyl chlorides, such as 2-methoxybenzoyl chloride, to form intermediate amides prior to cyclization.
Example Protocol :
Functionalization of the Benzoxazole Ring
To introduce the 2-methoxy group, methylation of the hydroxyl group in 5-chloro-1,3-benzoxazol-2-ol is performed using dimethyl sulfate (Me₂SO₄) in acetone under alkaline conditions. This step mirrors the methylation of methyl 5-chlorosalicylate to methyl 5-chloro-2-methoxybenzoate, as described in US Patent 3,965,173.
Methylation Conditions :
-
Base : Aqueous NaOH (2 N)
-
Methylating Agent : Dimethyl sulfate
-
Solvent : Acetone
-
Temperature : Reflux (56–60°C)
-
Yield : 66–95% (depending on anhydrous vs. aqueous conditions)
Incorporation of the Benzoxazole into the Phenyl Ring
Suzuki-Miyaura Coupling for Aromatic Substitution
The 5-chloro-1,3-benzoxazol-2-yl group is introduced at the 5-position of 2-methylphenyl via cross-coupling. A brominated or iodinated 2-methylphenyl precursor (e.g., 5-bromo-2-methylaniline) reacts with a boronic ester derivative of the benzoxazole under palladium catalysis.
Representative Reaction :
Direct Cyclization on the Phenyl Ring
An alternative approach involves forming the benzoxazole directly on the pre-functionalized phenyl ring. For example, 2-methyl-5-nitroaniline is acylated with 2-methoxybenzoyl chloride, followed by reduction of the nitro group and cyclization with a chlorinating agent.
Amide Bond Formation with 2-Methoxybenzoic Acid
Activation of 2-Methoxybenzoic Acid
The carboxylic acid is activated as an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. For instance, 2-methoxybenzoic acid (10 mmol) reacts with excess SOCl₂ (15 mmol) in benzene under reflux for 1 hour, yielding 2-methoxybenzoyl chloride.
Acid Chloride Synthesis :
Aminolysis with 5-(5-Chloro-1,3-benzoxazol-2-yl)-2-methylaniline
The final amide bond is formed by reacting 2-methoxybenzoyl chloride with 5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylaniline in a non-polar solvent. Phenethylamine or triethylamine is often added to scavenge HCl.
Amidation Protocol :
-
Reactants : 2-Methoxybenzoyl chloride (1 eq), 5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylaniline (1 eq)
-
Base : Triethylamine (1.5 eq)
-
Solvent : Benzene
-
Temperature : Room temperature, 2 hours
Optimization Strategies for Improved Yield and Purity
Solvent and Temperature Effects
Catalytic Enhancements
Palladium catalysts with bulky ligands (e.g., XPhos) improve coupling efficiency in Suzuki reactions, reducing side products.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
WAY-339843 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states, which may alter its biological activity.
Reduction: Reduction reactions can be used to modify the functional groups attached to the pyrazole ring, potentially enhancing its therapeutic properties.
Substitution: Substitution reactions, particularly involving the heteroaryl group, can lead to the formation of derivatives with varied biological activities.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions.
Major Products: The major products of these reactions are often derivatives of WAY-339843 with modified functional groups, which can be further studied for their biological activities .
Scientific Research Applications
WAY-339843 has a wide range of applications in scientific research:
Chemistry: In chemistry, it is used as a model compound to study the effects of heteroaryl-pyrazole derivatives on various chemical reactions.
Biology: In biological research, WAY-339843 is studied for its role as a TLR7 agonist, which can modulate immune responses.
Medicine: Medically, this compound is being investigated for its potential to treat diseases that involve the immune system, such as autoimmune disorders and certain types of cancer.
Industry: In the pharmaceutical industry, WAY-339843 is explored for its potential to be developed into a therapeutic drug, with ongoing research into its efficacy and safety profiles .
Mechanism of Action
The mechanism of action of WAY-339843 involves its interaction with TLR7 (Toll-like receptor 7):
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing benzoxazole, thiazole, or benzamide moieties. Key differences in substituents, physicochemical properties, and biological activities are highlighted.
Structural Comparisons
Table 1: Structural Features of Selected Analogs
Key Observations :
- Core Heterocycle: The target compound’s benzoxazole core (vs. thiazole in or isoxazole in ) influences electronic properties and binding affinity.
- Substituent Effects : The 5-chloro group in the benzoxazole ring (shared with ) may enhance lipophilicity and metabolic stability. In contrast, the 5-bromo substitution in could increase steric bulk and alter target interactions.
- Benzamide Modifications : The 2-methoxy group in the target compound (vs. 2,4-difluoro in or 5-bromo in ) may modulate solubility and membrane permeability.
Physicochemical Properties
Table 2: Physicochemical Comparison
*LogP estimated using fragment-based methods.
Key Observations :
Key Observations :
- Thiazole derivatives like exhibit confirmed PFOR inhibition, a mechanism critical for antiparasitic activity. The target compound’s benzoxazole core may interact similarly but with altered potency due to electronic differences.
- The 4-chlorophenoxy group in contributes to antimicrobial activity, suggesting that halogenated aryl groups enhance broad-spectrum efficacy.
Biological Activity
N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxybenzamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and structure-activity relationships (SAR) based on diverse research findings.
- Molecular Formula : C22H19ClN2O3
- Molecular Weight : 392.85 g/mol
- CAS Number : 400740-94-5
These properties indicate that the compound belongs to a class of benzoxazole derivatives, which are known for various biological activities.
Antimicrobial Activity
Research indicates that benzoxazole derivatives exhibit selective antibacterial properties. In a study involving various compounds, it was found that some derivatives showed activity against Gram-positive bacteria such as Bacillus subtilis and had antifungal properties against pathogens like Candida albicans . The minimal inhibitory concentrations (MIC) varied significantly among compounds, suggesting a structure-activity relationship where specific substituents on the benzoxazole ring influence antimicrobial efficacy.
Table 1: Antimicrobial Activity of Benzoxazole Derivatives
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| Compound 1 | Bacillus subtilis | 32 |
| Compound 2 | Candida albicans | 64 |
| Compound 3 | Escherichia coli | >128 |
Anticancer Activity
The anticancer potential of N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxybenzamide has been explored in various studies. It has been shown to exert cytotoxic effects on several cancer cell lines, including breast (MCF-7), lung (A549), and liver cancer cells (HepG2) . The selectivity for cancer cells over normal cells is particularly noteworthy, as it suggests a potential for therapeutic applications with reduced side effects.
Table 2: Cytotoxicity of Benzoxazole Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 15 |
| Compound B | A549 | 20 |
| Compound C | HepG2 | 25 |
The mechanisms underlying the biological activity of this compound are still being elucidated. Preliminary studies suggest that the presence of the benzoxazole moiety may interfere with cellular processes such as DNA replication and protein synthesis in cancer cells. Additionally, the electron-donating or withdrawing nature of substituents on the benzoxazole ring can significantly modulate the compound's interaction with biological targets.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study examined the effects of various benzoxazole derivatives against common bacterial strains. The results indicated that compounds with methoxy or dimethylamino groups exhibited enhanced antibacterial activity compared to those without these substituents . -
Case Study on Anticancer Properties :
In vitro studies demonstrated that N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxybenzamide induced apoptosis in MCF-7 breast cancer cells. Flow cytometry analysis revealed increased annexin V staining in treated cells compared to controls, indicating a higher rate of apoptosis .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxybenzamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves coupling a benzoxazole intermediate with a substituted benzamide. Key steps include:
-
Benzoxazole formation : Cyclization of 5-chloro-2-aminophenol derivatives with carbonyl reagents under acidic conditions (e.g., POCl₃) .
-
Amide coupling : Reacting the benzoxazole intermediate with 2-methoxybenzoyl chloride using pyridine as a base and solvent .
-
Optimization : Reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 benzoxazole:benzoyl chloride) are critical for minimizing side products. Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures >95% purity .
Step Reagents/Conditions Yield Purity Benzoxazole synthesis POCl₃, reflux, 4h 70–75% 85–90% Amide coupling Pyridine, RT, 12h 60–65% 90–95%
Q. How is the compound characterized structurally, and what analytical techniques are most reliable?
- Methodological Answer :
- X-ray crystallography : Single-crystal diffraction (using SHELX programs) resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds stabilizing crystal packing) .
- Spectroscopy :
- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy at C2, chloro-benzoxazole at C5) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (C₂₂H₁₆ClN₂O₃, [M+H]⁺ = 415.08) .
Q. What preliminary biological screening data exist for this compound, and how are assays designed?
- Methodological Answer : Early-stage studies focus on:
- Enzyme inhibition : Dose-response assays (IC₅₀) against targets like PFOR (pyruvate:ferredoxin oxidoreductase) using spectrophotometric monitoring of NADH oxidation .
- Antimicrobial activity : MIC (minimum inhibitory concentration) testing against Gram-positive bacteria (e.g., S. aureus) via broth microdilution .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) impact the compound’s activity and selectivity?
- Methodological Answer :
-
SAR studies : Replace the methoxy group with ethoxy or hydroxy moieties to assess electronic effects on target binding. Computational docking (AutoDock Vina) predicts interactions with PFOR’s active site .
-
Selectivity profiling : Compare inhibition of homologous enzymes (e.g., human vs. bacterial PFOR) using competitive binding assays .
Modification Biological Activity (IC₅₀, μM) Selectivity Ratio (Bacterial/Human) 2-Methoxy 0.45 ± 0.02 12.3 2-Hydroxy 1.20 ± 0.15 3.8
Q. What crystallographic challenges arise during structure determination, and how are they resolved?
- Methodological Answer :
- Disorder in the benzoxazole ring : Mitigated by refining anisotropic displacement parameters and applying SHELXL restraints .
- Twinned crystals : Use of PLATON’s TWINABS for data integration and scaling .
Q. How does the compound interact with multi-target pharmacological pathways (e.g., antimicrobial and anticancer)?
- Methodological Answer :
- Transcriptomics : RNA-seq of treated E. coli reveals downregulation of anaerobic metabolism genes (e.g., nrdH, adhE) .
- Apoptosis assays : Flow cytometry (Annexin V/PI staining) in cancer cell lines shows caspase-3 activation at 10 μM .
Data Contradictions and Validation
Q. Discrepancies in reported IC₅₀ values across studies: How to reconcile these?
- Methodological Answer :
- Buffer conditions : Variations in assay pH (e.g., pH 6.5 vs. 7.4) alter protonation states of the compound and target .
- Enzyme source : Recombinant vs. native PFOR may have differing cofactor dependencies .
Q. Why do computational predictions of binding affinity sometimes conflict with experimental data?
- Methodological Answer :
- Solvent effects : MD simulations incorporating explicit water molecules improve docking accuracy vs. vacuum-based models .
- Conformational flexibility : Use of ensemble docking (multiple receptor conformations) accounts for induced-fit binding .
Key Tools and Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
